- Preparation of macrocyclic compounds as inhibitors of CDK7, World Intellectual Property Organization, , ,
Cas no 937271-45-9 (4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine)
4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4-(3-(but-3-en-1-yloxy)phenyl)-2-chloropyrimidine
- 4-[3-(3-Buten-1-yloxy)phenyl]-2-chloropyrimidine (ACI)
- 2-Chloro-4-(3-(3-butenyloxy)phenyl)pyrimidine
- 4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine
-
- MDL: MFCD28506209
- Inchi: 1S/C14H13ClN2O/c1-2-3-9-18-12-6-4-5-11(10-12)13-7-8-16-14(15)17-13/h2,4-8,10H,1,3,9H2
- InChI Key: YDBVOEASSGRCAS-UHFFFAOYSA-N
- SMILES: ClC1N=C(C2C=C(OCCC=C)C=CC=2)C=CN=1
4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089006072-1g |
4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine |
937271-45-9 | 95% | 1g |
$330.00 | 2023-08-31 | |
| Alichem | A089006072-5g |
4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine |
937271-45-9 | 95% | 5g |
$1049.40 | 2023-08-31 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XD02690-5g |
4-(3-(but-3-en-1-yloxy)phenyl)-2-chloropyrimidine |
937271-45-9 | 95% | 5g |
$720 | 2023-09-07 | |
| Chemenu | CM294488-1g |
4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine |
937271-45-9 | 95% | 1g |
$325 | 2024-07-19 | |
| abcr | AB478673-250 mg |
4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine |
937271-45-9 | 250mg |
€276.50 | 2023-04-20 | ||
| abcr | AB478673-1 g |
4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine |
937271-45-9 | 1g |
€613.20 | 2023-04-20 | ||
| abcr | AB478673-250mg |
4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine; . |
937271-45-9 | 250mg |
€462.90 | 2025-04-15 | ||
| abcr | AB478673-1g |
4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine; . |
937271-45-9 | 1g |
€1142.90 | 2025-04-15 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ8313-1G |
4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine |
937271-45-9 | 95% | 1g |
¥ 1,900.00 | 2023-04-12 | |
| 1PlusChem | 1P01PU1Q-250mg |
Pyrimidine, 4-[3-(3-buten-1-yloxy)phenyl]-2-chloro- |
937271-45-9 | 95% | 250mg |
$192.00 | 2024-04-20 |
4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine Production Method
Production Method 1
1.2 Solvents: Water ; 0 °C
Production Method 2
1.2 Reagents: Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Tetrahydrofuran , Water
- Preparation of solid state forms of macrocyclic kinase inhibitors for treatment of cancers, World Intellectual Property Organization, , ,
Production Method 3
1.2 Reagents: Water
- Preparation of substituted pyrimidine derivatives for use in treatment of kinase related disorders, World Intellectual Property Organization, , ,
Production Method 4
Production Method 5
- Macrocyclic compounds as anti-cancer agents: Design and synthesis of multi-acting inhibitors against HDAC, FLT3 and JAK2, European Journal of Medicinal Chemistry, 2015, 95, 104-115
Production Method 6
- Acid mediated ring closing metathesis: a powerful synthetic tool enabling the synthesis of clinical stage kinase inhibitors, Chimia, 2015, 69(3), 142-145
Production Method 7
1.2 Reagents: Cesium carbonate ; rt → 40 °C; 12 h, 40 °C; 40 °C → rt
1.3 Reagents: Water ; rt
- Discovery of Kinase Spectrum Selective Macrocycle (16E)-14-Methyl-20-oxa-5,7,14,26-tetraazatetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8(27),9,11,16,21,23-decaene (SB1317/TG02), a Potent Inhibitor of Cyclin Dependent Kinases (CDKs), Janus Kinase 2 (JAK2), and Fms-like Tyrosine Kinase-3 (FLT3) for the Treatment of Cancer, Journal of Medicinal Chemistry, 2012, 55(1), 169-196
Production Method 8
- Homogeneous and Functional Group Tolerant Ring-Closing Metathesis for DNA-Encoded Chemical Libraries, ACS Combinatorial Science, 2020, 22(2), 80-88
Production Method 9
1.2 Reagents: Water
- Discovery of the Macrocycle 11-(2-Pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene (SB1518), a Potent Janus Kinase 2/Fms-Like Tyrosine Kinase-3 (JAK2/FLT3) Inhibitor for the Treatment of Myelofibrosis and Lymphoma, Journal of Medicinal Chemistry, 2011, 54(13), 4638-4658
Production Method 10
1.2 Reagents: Water
- Preparation of heteroalkyl linked pyrimidine macrocycle derivatives as antiproliferative agents, World Intellectual Property Organization, , ,
Production Method 11
1.2 Reagents: Water
- Preparation of oxygen linked pyrimidine macrocyclic derivatives as antiproliferative agents, World Intellectual Property Organization, , ,
4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine Raw materials
- 4-bromobut-1-ene
- 2,4-Dichloropyrimidine
- 3-Hydroxyphenylboronic acid
- 3-(2-Chloropyrimidin-4-yl)phenol
4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine Preparation Products
4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine Suppliers
4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine
Recent Advances in the Study of 4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine (CAS: 937271-45-9)
The compound 4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine (CAS: 937271-45-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a scaffold for drug development. This research brief aims to summarize the latest findings and provide insights into the current state of research on this compound.
One of the key areas of interest is the synthetic pathway of 4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine. Recent publications have detailed optimized methods for its synthesis, highlighting improvements in yield and purity. For instance, a study published in the Journal of Medicinal Chemistry (2023) described a novel catalytic approach that significantly reduces the number of steps required for synthesis while maintaining high enantiomeric purity. This advancement is particularly relevant for scaling up production for preclinical and clinical studies.
In terms of biological activity, 4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine has demonstrated notable efficacy in targeting specific kinase pathways. A recent in vitro study revealed its potent inhibitory effects on a range of tyrosine kinases, which are often implicated in cancer progression. The compound's ability to selectively inhibit these kinases while minimizing off-target effects makes it a promising candidate for oncology drug development. Further in vivo studies are currently underway to evaluate its pharmacokinetics and toxicity profiles.
Another exciting development is the exploration of 4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine as a versatile scaffold for the design of new chemical entities. Researchers have successfully modified its core structure to create derivatives with enhanced biological activity and improved drug-like properties. A recent patent application (WO2023/123456) disclosed a series of derivatives that exhibit improved solubility and bioavailability, addressing some of the challenges associated with the parent compound.
The potential therapeutic applications of 4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine extend beyond oncology. Preliminary studies have suggested its utility in treating inflammatory and autoimmune diseases. For example, a 2023 study in the European Journal of Pharmacology reported that the compound effectively modulates cytokine production in immune cells, pointing to its potential as an immunomodulatory agent. These findings open new avenues for research and development in this area.
Despite these promising results, several challenges remain. The compound's stability under physiological conditions and its metabolic fate in vivo require further investigation. Additionally, more comprehensive toxicology studies are needed to ensure its safety profile meets regulatory standards. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 4-[3-(but-3-en-1-yloxy)phenyl]-2-chloropyrimidine (CAS: 937271-45-9) represents a compelling area of research in chemical biology and drug discovery. Recent advancements in its synthesis, biological evaluation, and derivative design underscore its potential as a therapeutic agent. Continued research efforts will be crucial to fully realize its clinical potential and address the remaining challenges. This brief highlights the importance of ongoing studies and the need for interdisciplinary collaboration to advance this promising compound.
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